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Compound of Interest

Compound Name: 4-(4-Hydroxycyclohexyl)phenol

CAS No.: 16715-88-1

Cat. No.: B097357 Get Quote

Executive Summary
4-(4-Hydroxycyclohexyl)phenol (CAS: 16715-88-1), also known as 4-(4-

hydroxyphenyl)cyclohexanol, is a bifunctional chemical probe possessing both a phenolic ring

and a hydroxylated cyclohexane ring. Structurally, it represents a hybrid pharmacophore

bridging the properties of alkylphenols (e.g., 4-nonylphenol) and hydrogenated bisphenols.

Its biological significance lies primarily in two domains:

Endocrine Modulation: It acts as a structural mimic of 17

-estradiol (E2), exhibiting agonist activity at Estrogen Receptors (ER

and ER

) due to its ability to span the ligand-binding pocket (LBP) with two hydrogen-bonding motifs.

Melanogenesis Inhibition: It functions as a competitive inhibitor of tyrosinase, targeting the

melanin synthesis pathway, similar to other 4-substituted phenols (e.g., 4-hydroxyanisole).

This guide details the compound's structure-activity relationship (SAR), signaling mechanisms,

and validated protocols for biological evaluation.
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Chemical Biology & SAR Analysis
Structural Pharmacophore
The molecule consists of a rigid cyclohexane spacer separating two hydroxyl groups: one

phenolic (acidic, pKa

10) and one aliphatic (neutral, pKa

16).

A-Ring Mimicry: The phenolic moiety mimics the A-ring of estradiol, forming critical hydrogen

bonds with Glu353 and Arg394 in the ER

ligand-binding domain.

C/D-Ring Mimicry: The cyclohexane ring mimics the hydrophobic bulk of the steroid C/D

rings.

Stereochemistry: The compound exists as cis and trans isomers. The trans-isomer is

thermodynamically more stable and biologically more active in receptor binding assays

because its linear conformation better aligns with the cylindrical shape of the ER binding

pocket.

Comparative Potency
Compared to Bisphenol A (BPA), 4-(4-Hydroxycyclohexyl)phenol exhibits altered binding

kinetics. The saturation of one ring reduces pi-stacking interactions but increases flexibility. It is

generally considered a weak estrogen with potency orders of magnitude lower than estradiol

but comparable to other industrial xenoestrogens.

Mechanism of Action (MOA)
Estrogen Receptor Signaling Pathway
Upon binding to the Estrogen Receptor (ER), the compound induces a conformational change

in Helix 12, facilitating receptor dimerization and nuclear translocation. The complex binds to

Estrogen Response Elements (EREs) on DNA, recruiting co-activators to initiate transcription.
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Visualization: ER Signaling Pathway
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Figure 1: Mechanism of Estrogen Receptor activation by 4-(4-Hydroxycyclohexyl)phenol,
leading to gene transcription.

Tyrosinase Inhibition
In melanocytes, the compound acts as a structural analogue of tyrosine. The phenolic hydroxyl

group coordinates with the binuclear copper active site of tyrosinase. However, the bulky
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cyclohexyl group prevents rapid turnover, stalling the enzymatic conversion of Tyrosine to

DOPA-quinone, thereby reducing melanin pigmentation.

Experimental Protocols
Protocol A: In Vitro Estrogen Receptor Transactivation
Assay
Objective: To quantify the agonist activity of the compound using a luciferase reporter system.

Reagents:

HEK293 cells stably transfected with hER

and ERE-Luciferase plasmid.

Assay Media: Phenol-red free DMEM + 5% Charcoal-Stripped FBS (to remove endogenous

hormones).

Positive Control: 17

-Estradiol (E2) [1 nM].

Test Compound: 4-(4-Hydroxycyclohexyl)phenol (0.1 nM – 10

M).

Workflow:

Seeding: Plate cells (10,000/well) in 96-well white plates. Incubate for 24h.

Starvation: Replace media with Assay Media for 24h to deplete background estrogen.

Treatment: Treat cells with serial dilutions of the test compound for 18–24h.

Lysis: Remove media, wash with PBS, and add 20

L Passive Lysis Buffer.

Detection: Add 100
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L Luciferase Assay Reagent. Measure luminescence immediately.

Data Analysis: Normalize RLU (Relative Light Units) to protein content. Plot dose-response

curve using a 4-parameter logistic fit to determine

.

Protocol B: Tyrosinase Inhibition Screening
Objective: To determine the

for inhibition of mushroom tyrosinase.

Reagents:

Phosphate Buffer (50 mM, pH 6.8).

Substrate: L-DOPA (0.5 mM).

Enzyme: Mushroom Tyrosinase (1000 U/mL).

Test Compound: Dissolved in DMSO (Final DMSO < 1%).

Workflow Visualization:
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Figure 2: Step-by-step workflow for the colorimetric Tyrosinase Inhibition Assay.

Quantitative Data Summary
The following table summarizes expected biological parameters based on SAR analysis and

comparable phenolic analogues.
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Parameter Value / Range Notes

LogP (Octanol/Water) ~2.5 – 3.1
Moderately lipophilic; crosses

cell membranes easily.

ER

Binding Affinity (RBA)
0.01% – 0.1% (relative to E2)

Weak agonist; potency

increases with trans-isomer

purity.

Tyrosinase
50 – 200

M

Moderate inhibitor; less potent

than Kojic Acid but more

stable.

Cytotoxicity (

)

> 100

M (HeLa cells)

Lower toxicity compared to 4-

nonylphenol.

Safety & Handling (SDS Summary)
Hazard Classification: Skin Irritant (Category 2), Eye Irritant (Category 2A).

Signal Word: Warning.

Handling: Use nitrile gloves and safety glasses. Avoid inhalation of dust.

Storage: Store at room temperature (2-8°C preferred for long term) under inert gas (Argon)

to prevent oxidation of the phenolic ring (browning).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 7 / 8 Tech Support

https://pubmed.ncbi.nlm.nih.gov/15968468/
https://patents.google.com/patent/WO2005069804A2/en
https://echa.europa.eu/registration-dossier/-/registered-dossier/10897
https://www.benchchem.com/product/b097357?utm_src=pdf-custom-synthesis
https://patents.google.com/patent/WO2005069804A2/en
https://patents.google.com/patent/WO2005069804A2/en
https://www.benchchem.com/product/b097357#biological-activity-of-4-4-hydroxycyclohexyl-phenol
https://www.benchchem.com/product/b097357#biological-activity-of-4-4-hydroxycyclohexyl-phenol
https://www.benchchem.com/product/b097357#biological-activity-of-4-4-hydroxycyclohexyl-phenol
https://www.benchchem.com/product/b097357#biological-activity-of-4-4-hydroxycyclohexyl-phenol
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b097357?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b097357?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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